molecular formula C20H17NO3 B14465050 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one CAS No. 66086-71-3

5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one

Cat. No.: B14465050
CAS No.: 66086-71-3
M. Wt: 319.4 g/mol
InChI Key: RGGPJBQTELRAKC-UHFFFAOYSA-N
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Description

5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a propyl group attached to an oxazinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the desired oxazinone compounds. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and yield of the compound on an industrial scale. The choice of solvents, catalysts, and reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of brominated derivatives.

Mechanism of Action

The mechanism of action of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases like human leukocyte elastase by binding to the active site and preventing substrate access . This inhibition can lead to reduced tissue degeneration and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, phenyl, and propyl groups on the oxazinone ring differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

CAS No.

66086-71-3

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

5-benzoyl-6-phenyl-2-propyl-1,3-oxazin-4-one

InChI

InChI=1S/C20H17NO3/c1-2-9-16-21-20(23)17(18(22)14-10-5-3-6-11-14)19(24-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3

InChI Key

RGGPJBQTELRAKC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=O)C(=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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